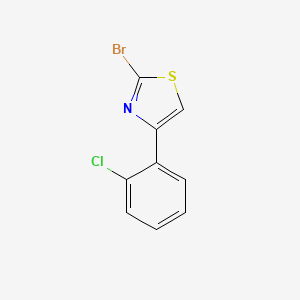

2-Bromo-4-(2-chlorophenyl)-1,3-thiazole

Description

Properties

IUPAC Name |

2-bromo-4-(2-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNS/c10-9-12-8(5-13-9)6-3-1-2-4-7(6)11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDFSGQCTAMHGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Crystallographic Characterization of 2 Bromo 4 2 Chlorophenyl 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms within the 2-Bromo-4-(2-chlorophenyl)-1,3-thiazole molecule.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the single proton on the thiazole (B1198619) ring and the four protons on the 2-chlorophenyl substituent.

The proton at the 5-position of the thiazole ring is anticipated to appear as a sharp singlet, as it has no adjacent protons to couple with. In the analogous compound, 2-bromo-4-phenyl-1,3-thiazole, this signal is observed at approximately 8.16 ppm. nih.govresearchgate.net The presence of the chloro substituent on the phenyl ring in the target molecule may induce a minor shift in this value.

The four protons of the 2-chlorophenyl group will present a more complex pattern in the aromatic region of the spectrum, typically between 7.30 and 7.90 ppm. Based on the related structure 4-(2-chlorophenyl)-2-thiazolamine, these protons exhibit characteristic splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling between adjacent protons. rsc.org A representative distribution would include a doublet of doublets for the proton ortho to the chlorine, and multiplets for the remaining protons.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Thiazole-H5 | ~8.2 | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are expected: three from the thiazole ring and six from the 2-chlorophenyl group.

The chemical shifts of the thiazole carbons are influenced by the attached substituents. The C4 carbon, bonded to the phenyl ring, is expected around 147-150 ppm, while the C5 carbon is anticipated to be more upfield, around 107-115 ppm, based on data from similar thiazoles. rsc.org The C2 carbon, bearing the bromine atom, is predicted to have a chemical shift in the range of 140-150 ppm.

The six carbons of the 2-chlorophenyl ring are expected to resonate in the aromatic region of 127-135 ppm. The carbon atom directly bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the thiazole ring will show distinct chemical shifts influenced by the electronic effects of these substituents, as seen in related compounds like 4-(2-chlorophenyl)-2-thiazolamine. rsc.org

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiazole-C2 | 140 - 150 |

| Thiazole-C4 | 147 - 150 |

| Thiazole-C5 | 107 - 115 |

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. For the related 2-bromo-4-phenyl-1,3-thiazole, these peaks appear around 3098 and 3063 cm⁻¹. nih.govresearchgate.net The stretching vibrations of the C=C and C=N bonds within the thiazole and phenyl rings are expected in the 1600-1400 cm⁻¹ region. nih.govresearchgate.net Furthermore, a C-Cl stretching band for the chlorophenyl group is anticipated in the fingerprint region, generally between 800 and 600 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| C=C and C=N Ring Stretch | 1600 - 1400 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental formula of a compound by providing a highly accurate measurement of its mass. The molecular formula for this compound is C₉H₅BrClNS.

The calculated monoisotopic mass for the most abundant isotopes (⁷⁹Br and ³⁵Cl) is 272.90148 Da. An HRMS analysis should yield a measured mass that corresponds to this calculated value to within a few parts per million (ppm), confirming the compound's elemental composition. A key feature in the mass spectrum would be the distinctive isotopic pattern resulting from the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This would result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4).

Table 4: Calculated Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅BrClNS |

Despite a comprehensive search for scientific literature, specific experimental data on the spectroscopic and crystallographic characterization of this compound is not available in the public domain.

Detailed research findings from techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), Electronic Absorption Spectroscopy (UV-Vis), and Single-Crystal X-ray Diffraction (SCXRD) are essential for a thorough and accurate scientific article. However, published studies containing this specific information for the compound this compound could not be located.

While data exists for structurally similar compounds, such as 2-Bromo-4-phenyl-1,3-thiazole, a direct extrapolation of this information would not be scientifically rigorous or accurate for the chloro-substituted derivative. The presence of the chlorine atom on the phenyl ring is expected to significantly influence the compound's physicochemical properties, including its mass spectrometric fragmentation, electronic absorption, and crystal packing.

Therefore, in the absence of specific empirical data for this compound, it is not possible to provide a detailed and accurate article based on the requested outline.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 2 Chlorophenyl 1,3 Thiazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. By focusing on the electron density rather than the complex N-electron wavefunction, DFT offers a balance between accuracy and computational cost. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311G(d,p) are commonly employed to perform these calculations, yielding reliable predictions of molecular properties. mdpi.comresearchgate.net

The first step in a computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. For 2-Bromo-4-(2-chlorophenyl)-1,3-thiazole, this involves calculating the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms. The geometry is optimized until a minimum on the potential energy surface is located. asianrepo.org

Theoretical calculations for similar structures, such as 2-bromo-4-phenyl-1,3-thiazole, show that the thiazole (B1198619) and phenyl rings are nearly coplanar, with a small dihedral angle between them. nih.gov In the case of this compound, the presence of the ortho-chloro substituent on the phenyl ring may induce a slightly larger twist due to steric hindrance. The calculated geometric parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netnih.gov

Below is a table of representative bond lengths and angles for a similar compound, 2-bromo-4-phenyl-1,3-thiazole, which provides an approximation of the expected values for the target molecule.

| Parameter | Bond/Angle | Typical Value |

| Bond Lengths (Å) | C-S (thiazole) | 1.72 - 1.74 |

| C-N (thiazole) | 1.31 - 1.38 | |

| C=C (thiazole) | 1.37 | |

| C-Br | ~1.88 | |

| C-C (phenyl) | 1.38 - 1.40 | |

| Bond Angles (°) | C-S-C (thiazole) | ~89 |

| S-C-N (thiazole) | ~115 | |

| C-N-C (thiazole) | ~110 |

Note: Data is illustrative and based on structurally related compounds.

Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. mdpi.comscispace.com Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or wagging of bonds and functional groups. nih.gov

These theoretical spectra can be correlated with experimental FT-IR and FT-Raman data, allowing for a detailed assignment of the observed spectral bands. mdpi.com For this compound, characteristic vibrations would include C-H stretching modes of the aromatic rings, C=C and C=N stretching of the thiazole ring, and vibrations involving the C-Br and C-Cl bonds. DFT calculations have been shown to reproduce experimental vibrational wavenumbers with a high degree of accuracy, often with the use of a scaling factor to account for anharmonicity and basis set limitations. mdpi.com

| Wavenumber Range (cm⁻¹) | Vibrational Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1450 | C=C and C=N aromatic ring stretching |

| 1250 - 1000 | In-plane C-H bending |

| 850 - 750 | Out-of-plane C-H bending |

| 700 - 500 | C-Cl and C-Br stretching |

| < 500 | Ring torsion and deformation modes |

Note: Assignments are generalized for substituted thiazole and phenyl rings. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. malayajournal.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For similar 2-(chlorophenyl)-substituted heterocyclic systems, the HOMO is often localized on the thiazole ring and the adjacent phenyl ring, while the LUMO is distributed across the entire π-conjugated system. malayajournal.org

| Parameter | Representative Value (eV) |

| EHOMO | -5.2 to -6.5 |

| ELUMO | -1.2 to -2.7 |

| Energy Gap (ΔE) | ~4.0 |

Note: Values are representative for similar chlorophenyl-substituted heterocycles. malayajournal.orgresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to denote different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and susceptible to electrophilic attack. These areas are often found around electronegative atoms like nitrogen, oxygen, and the π-electron clouds of aromatic rings. Regions of positive electrostatic potential (colored blue) are electron-poor and are targets for nucleophilic attack; these are usually located around hydrogen atoms. Green areas represent neutral or weakly interacting regions. For this compound, the most negative potential is expected near the nitrogen atom of the thiazole ring, while the hydrogen atoms of the phenyl ring would exhibit positive potential. malayajournal.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge transfer (ICT) interactions. wisc.edumdpi.com It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). The strength of these interactions is quantified by the second-order perturbation energy, E(2). acadpubl.eu

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |

| LP(1) N (thiazole) | π(C-C) (phenyl ring) | > 20 |

| LP(1) S (thiazole) | π(C-N) (thiazole ring) | ~ 15-25 |

| π(C-C) (phenyl) | π(C-C) (thiazole) | > 50 |

| LP(3) Cl | σ(C-C) (phenyl ring) | ~ 5-10 |

Note: This table presents hypothetical but typical interactions and stabilization energies based on NBO analyses of similar structures. acadpubl.eu

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer often exhibit non-linear optical (NLO) properties. nih.govresearchgate.net These properties are important for applications in optoelectronics and photonics. researchgate.net Computational DFT methods can predict NLO behavior by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). mdpi.com

The first hyperpolarizability (β) is a measure of the second-order NLO response. A large β value indicates a strong NLO activity. researchgate.net This property is closely linked to the HOMO-LUMO energy gap; molecules with smaller energy gaps tend to have larger hyperpolarizability values because their electron clouds are more easily distorted by an external electric field. The donor-π-acceptor architecture of this compound, with its electron-rich thiazole ring and electron-withdrawing halogen substituents, suggests it could possess notable NLO properties. researchgate.net

| NLO Property | Unit | Typical Calculated Value |

| Dipole Moment (μ) | Debye | 2.0 - 4.0 |

| Polarizability (α) | esu | ~3 x 10⁻²³ |

| First Hyperpolarizability (β) | esu | 1.0 - 15.0 x 10⁻³⁰ |

Note: Values are illustrative and based on calculations for various thiazole derivatives. researchgate.net

Intermolecular Interaction Analysis

The arrangement of molecules in a crystalline solid is dictated by a complex network of non-covalent intermolecular interactions. Computational analysis is essential for identifying, quantifying, and understanding these forces.

Hirshfeld surface analysis is a valuable method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties onto this surface, researchers can gain insights into the nature and prevalence of different close contacts. The analysis involves partitioning crystal space into regions where the electron density of a given molecule dominates.

The normalized contact distance (dnorm) is a key property mapped onto the Hirshfeld surface. It is derived from the distances of any surface point to the nearest nucleus inside the surface (di) and outside the surface (de), as well as the van der Waals radii of the respective atoms. Red spots on the dnorm surface indicate close intermolecular contacts, such as hydrogen bonds, while blue regions represent longer contacts. mdpi.comkayseri.edu.tr

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Chlorophenyl-Thiazole Derivative Data derived from the analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. kayseri.edu.trnih.gov

| Interaction Type | Contribution (%) |

| H···H | 39.2% |

| C···H/H···C | 25.2% |

| Cl···H/H···Cl | 11.4% |

| O···H/H···O | 8.0% |

These data illustrate that weak van der Waals forces, particularly H···H and C···H contacts, are the most significant contributors to the crystal packing in this class of compounds. kayseri.edu.trnih.gov

Pi-pi (π-π) stacking is a crucial non-covalent interaction that influences the crystal architecture of aromatic and heteroaromatic compounds. This interaction involves the attractive force between the electron clouds of adjacent aromatic rings. In the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole, a related compound, molecules are held together by π–π interactions between the thiazole and phenyl rings of neighboring molecules, with a reported centroid-to-centroid distance of 3.815 Å. nih.gov

Similarly, studies on other substituted thiazole derivatives have highlighted the presence of π–π stacking. For instance, in the crystal structure of 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole, two types of π–π stacking interactions were observed: one between two imidazo[2,1-b]thiazole fragments with an interplanar distance of 3.351 Å, and another between an imidazo[2,1-b]thiazole fragment and a phenyl ring with a distance of 3.410 Å. iucr.org However, it is important to note that significant π-π stacking is not observed in all related structures; for example, the shortest centroid–centroid separation in 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole was found to be 4.1887 Å, a distance generally considered too long for significant π-π interaction. nih.gov

Table 2: Examples of π-π Stacking Parameters in Thiazole Derivatives

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) |

| 2-Bromo-4-phenyl-1,3-thiazole nih.gov | Thiazole ··· Phenyl | 3.815 |

| 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole iucr.org | Imidazo[2,1-b]thiazole ··· Imidazo[2,1-b]thiazole | 3.351 (interplanar) |

| 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole iucr.org | Imidazo[2,1-b]thiazole ··· Phenyl | 3.410 (interplanar) |

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). tuni.fi The bromine and chlorine atoms in this compound can potentially participate in such interactions. The strength of halogen bonding typically follows the trend I > Br > Cl > F. tuni.fi

In the crystal packing of related structures, various halogen-involved contacts have been identified. For example, short intermolecular S···Br contacts of 3.5402 Å were observed in the crystal of 2-Bromo-4-phenyl-1,3-thiazole. nih.gov In other cases, C—H···Cl interactions are noted, which contribute to the formation of a three-dimensional network. kayseri.edu.trnih.gov These interactions are often visualized as distinct red areas on a Hirshfeld dnorm surface. kayseri.edu.trnih.gov The sulfur atom of the thiazole ring can also act as a halogen bond acceptor. mdpi.com Computational studies on halothiophenes have been used to characterize the interaction energies of various halogen bonds, such as C−I···X′ (where X' = Cl, Br, I), which range from -4.4 to -18.7 kJ mol⁻¹. tuni.fi

Conformational Landscape Exploration and Potential Energy Surface Scans

The conformational flexibility of a molecule is critical to its properties and interactions. For this compound, a key degree of freedom is the rotation around the single bond connecting the 2-chlorophenyl ring to the thiazole ring.

Potential Energy Surface (PES) scans are computational methods used to explore the energy of a molecule as a function of one or more internal coordinates, such as torsion angles. q-chem.com By systematically changing a specific dihedral angle and optimizing the rest of the molecule's geometry at each step, a "relaxed" PES scan can identify the lowest energy conformations (global and local minima) and the energy barriers (transition states) that separate them. uni-muenchen.dereadthedocs.io

For this compound, a PES scan would typically be performed by varying the torsion angle defined by the atoms connecting the two rings. This analysis would reveal the most stable rotational conformers and the energy required to rotate the 2-chlorophenyl group relative to the thiazole plane. The planarity or twist between these two rings is a defining structural feature. In related crystal structures, the dihedral angle between the thiazole ring and an attached phenyl or chlorophenyl ring can vary significantly, from nearly coplanar (e.g., 5.65° or 7.45°) to substantially twisted (e.g., 43.79°). kayseri.edu.trnih.goviucr.org Understanding this conformational landscape is crucial for predicting molecular shape and potential intermolecular packing arrangements.

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 2 Chlorophenyl 1,3 Thiazole

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C2 position of the thiazole (B1198619) ring is susceptible to replacement by various nucleophiles, primarily through transition metal-catalyzed cross-coupling reactions. This position is electron-deficient, facilitating reactions that lead to the formation of new carbon-carbon and carbon-heteroatom bonds. Prominent among these transformations are the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, which provide versatile pathways for structural elaboration.

Suzuki Coupling: This palladium-catalyzed reaction couples the 2-bromothiazole (B21250) with boronic acids or their esters, forming a new carbon-carbon bond. scispace.com It is a widely used method for synthesizing biaryl and aryl-heteroaryl structures. For 2-Bromo-4-(2-chlorophenyl)-1,3-thiazole, a Suzuki coupling would replace the bromine atom with an aryl, heteroaryl, or vinyl group from the corresponding boronic acid. lumenlearning.comnih.gov

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the 2-bromothiazole with a terminal alkyne. libretexts.orgrsc.org It is a reliable method for the synthesis of 2-alkynylthiazole derivatives, which are valuable intermediates in organic synthesis. chempedia.inforesearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond by reacting the 2-bromothiazole with a primary or secondary amine. libretexts.orgpitt.edu This method has largely replaced harsher traditional methods for synthesizing aryl amines and provides a direct route to 2-aminothiazole (B372263) derivatives from their 2-bromo precursors. libretexts.orgunizin.org

The following table summarizes representative examples of these nucleophilic substitution reactions on 2-bromothiazole scaffolds.

| Reaction Type | Nucleophile/Reagent | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | 2-Aryl-4-(2-chlorophenyl)-1,3-thiazole |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | 2-Alkynyl-4-(2-chlorophenyl)-1,3-thiazole |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand (e.g., XPhos) / Base | N-Substituted-4-(2-chlorophenyl)thiazol-2-amine |

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety

Electrophilic aromatic substitution (EAS) on the chlorophenyl ring of this compound is governed by the directing effects of the two existing substituents: the chlorine atom and the 2-bromo-1,3-thiazol-4-yl group.

The chlorine atom is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, due to its inductive electron-withdrawing nature, it deactivates the ring towards electrophilic attack compared to benzene. youtube.commasterorganicchemistry.com

The 2-bromo-1,3-thiazol-4-yl substituent is generally considered an electron-withdrawing group due to the electronegativity of the nitrogen and sulfur atoms in the heterocyclic ring. Electron-withdrawing groups typically act as deactivators and meta-directors for electrophilic aromatic substitution. lumenlearning.comlibretexts.org Studies on the nitration of 4-phenylthiazole (B157171) have shown that substitution occurs on the phenyl ring, indicating its higher reactivity compared to the thiazole ring in EAS. libretexts.org

In the case of this compound, the substitution pattern on the chlorophenyl ring is determined by the interplay of these two effects. The chlorine atom is at the 2-position of the phenyl ring. It directs incoming electrophiles to its ortho (position 3) and para (position 5) positions. The thiazole group, being a meta-director, will direct incoming electrophiles to positions 3 and 5 relative to its point of attachment.

Therefore, the directing effects of both the chloro and the thiazolyl groups reinforce each other, strongly favoring electrophilic substitution at the C3 and C5 positions of the chlorophenyl ring. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). organic-chemistry.orgvanderbilt.edu

Functional Group Interconversions of Thiazole-Bearing Substituents

Functional group interconversions become relevant once the bromine atom at the C2 position is replaced with a new functional group. A key example involves the introduction of an aldehyde group, which can then be further oxidized or reduced.

An aldehyde group can be introduced at the C2 position through a palladium-catalyzed formylation reaction, where a formylating agent replaces the bromine atom. pitt.edulibretexts.org This would yield 4-(2-chlorophenyl)-1,3-thiazole-2-carboxaldehyde, a versatile intermediate for further transformations.

If an aldehyde group is present at the C2 position, it can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis. Standard oxidizing agents can be employed for this purpose.

The oxidation of 4-(2-chlorophenyl)-1,3-thiazole-2-carboxaldehyde would yield 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylic acid. This reaction can typically be achieved using reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). rsc.orgchemistrysteps.com Milder conditions, for instance using buffered sodium chlorite (B76162) (NaClO₂), are also effective for the oxidation of aromatic and heteroaromatic aldehydes.

The table below outlines common reagents for the oxidation of an introduced aldehyde group.

| Reagent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylic acid |

| Jones Reagent (CrO₃, H₂SO₄) | Acetone | 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylic acid |

| Sodium Chlorite (NaClO₂) | Buffered solution (e.g., with NaH₂PO₄) | 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylic acid |

Conversely, an aldehyde group introduced at the C2 position can be reduced to a primary alcohol. This reaction provides a route to 2-(hydroxymethyl)thiazole derivatives.

The reduction of 4-(2-chlorophenyl)-1,3-thiazole-2-carboxaldehyde to [4-(2-chlorophenyl)-1,3-thiazol-2-yl]methanol can be accomplished using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a highly effective and selective reagent for the reduction of aldehydes and ketones and is compatible with the thiazole ring system. masterorganicchemistry.comorientjchem.org The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695).

The table below lists common reagents for the reduction of an introduced aldehyde group.

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | [4-(2-chlorophenyl)-1,3-thiazol-2-yl]methanol |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous Ether or THF, followed by aqueous workup | [4-(2-chlorophenyl)-1,3-thiazol-2-yl]methanol |

Advanced Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates for Complex Molecular Architectures

The presence of a bromine atom on the electron-deficient thiazole (B1198619) ring makes 2-Bromo-4-(2-chlorophenyl)-1,3-thiazole an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular scaffolds from simpler precursors.

Notably, this compound is a valuable precursor for Suzuki-Miyaura coupling reactions, where the bromo substituent is replaced by a wide range of aryl, heteroaryl, or vinyl groups upon reaction with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. wikipedia.org This methodology allows for the introduction of diverse functionalities, leading to the synthesis of novel bioactive molecules and functional materials. Similarly, Stille cross-coupling reactions, which utilize organotin reagents, can be employed to introduce various organic moieties at the 2-position of the thiazole ring. nih.gov

Furthermore, the reactivity of the C-Br bond facilitates Sonogashira coupling reactions with terminal alkynes, providing a straightforward route to 2-alkynylthiazole derivatives. These derivatives are important intermediates in the synthesis of conjugated systems and have applications in materials science and medicinal chemistry. The Negishi cross-coupling, employing organozinc reagents, offers another powerful tool for the functionalization of this thiazole derivative, often providing high yields and tolerance for a broad range of functional groups. nih.gov The versatility of these cross-coupling reactions underscores the importance of this compound as a key intermediate in the construction of intricate molecular architectures. researchgate.netresearchgate.net

Below is an interactive data table summarizing the application of various cross-coupling reactions with 2-bromothiazole (B21250) derivatives.

Precursors for Metal-Organic Compounds and Coordination Complexes

The this compound scaffold is a promising starting material for the design and synthesis of ligands for metal-organic compounds and coordination complexes. nih.gov The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal ions. Furthermore, the bromo and chloro substituents can be chemically modified to introduce additional coordinating functionalities, leading to the formation of polydentate ligands. These ligands can then be reacted with various metal ions to form stable coordination complexes with diverse geometries and electronic properties. nih.govmdpi.com

For instance, the bromine atom can be displaced through nucleophilic substitution or converted into other functional groups via cross-coupling reactions to introduce moieties such as pyridyl, carboxyl, or cyano groups, which are excellent coordinating agents. The resulting functionalized thiazole derivatives can act as ligands for a variety of transition metals, forming complexes with potential applications in catalysis, sensing, and materials science. mdpi.comresearchgate.net The development of thiazolothiazole-based metal-organic frameworks (MOFs) highlights the potential of such thiazole-containing ligands in creating porous materials with applications in gas storage and separation. scilit.comrsc.org

The following table details potential ligand modifications of this compound for the synthesis of coordination complexes.

Development in Dye Chemistry and Related Pigments

In the field of dye chemistry, this compound can serve as a precursor to various classes of dyes and pigments. A key transformation in this context is the conversion of the bromo group into an amino group, which can be achieved through methods such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution. The resulting 2-amino-4-(2-chlorophenyl)-1,3-thiazole is a valuable diazo component.

This amino-thiazole derivative can be diazotized using nitrous acid to form a stable diazonium salt. rsc.orgunb.ca Subsequent coupling of this diazonium salt with various aromatic compounds, known as coupling components (e.g., phenols, naphthols, anilines), leads to the formation of a wide range of azo dyes. researchgate.netscispace.com The color of these dyes can be fine-tuned by modifying the structure of the coupling component. The presence of the thiazole ring and the chlorinated phenyl group in the dye structure can enhance properties such as lightfastness, thermal stability, and affinity for certain fibers. For example, the synthesis of monoazo disperse dyes from 2-amino-4-(2′,4′-dichlorophenyl)-1,3-thiazole has been reported, demonstrating the utility of this class of compounds in developing new colorants for synthetic fibers like polyester. researchgate.net

Catalytic Applications of Thiazolium Derivatives and Ionic Liquids

The thiazole ring of this compound can be readily N-alkylated to form quaternary thiazolium salts. google.comresearchgate.net This transformation is typically achieved by reacting the thiazole with an alkyl halide. The resulting thiazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are a class of powerful organocatalysts. proquest.comresearchgate.net

Upon deprotonation at the C2 position, thiazolium salts generate the corresponding thiazol-2-ylidene, a stable carbene. These NHCs are known to catalyze a variety of important organic transformations, most notably the benzoin (B196080) condensation, where two aldehydes are coupled to form an α-hydroxy ketone. researchgate.netdocumentsdelivered.comrsc.org The catalytic cycle involves the nucleophilic attack of the carbene on an aldehyde, followed by a series of steps that ultimately regenerate the catalyst.

Furthermore, thiazolium salts with appropriate counter-anions can be classified as ionic liquids (ILs). researchgate.netnih.govexlibrisgroup.com These thiazolium-based ionic liquids possess unique properties such as low vapor pressure, high thermal stability, and tunable solubility. They can be employed as recyclable catalysts and environmentally benign reaction media for various chemical processes. The specific substituents on the thiazolium cation, derived from the parent this compound, can influence the catalytic activity and physical properties of the resulting thiazolium salt or ionic liquid. dntb.gov.uausask.caresearchgate.net

Below is a summary of the catalytic applications of thiazolium derivatives.

Conclusion and Future Perspectives in the Research of 2 Bromo 4 2 Chlorophenyl 1,3 Thiazole

Current Challenges and Unaddressed Research Questions in Halogenated Thiazole (B1198619) Chemistry

The chemistry of halogenated thiazoles, including 2-Bromo-4-(2-chlorophenyl)-1,3-thiazole, is a field with several persistent challenges. A primary difficulty lies in achieving regioselective synthesis and functionalization. mdpi.com The thiazole ring has multiple inequivalent positions, and controlling the precise placement of different halogen atoms and other substituents often requires multi-step, protecting-group-heavy synthetic routes. lookchem.com For a molecule like this compound, which already possesses a specific substitution pattern, further selective modification at the C-5 position or on the phenyl ring without disturbing the existing bromo and chloro groups is a significant synthetic puzzle.

Key unaddressed research questions include:

Reactivity Differentiation: How does the electronic interplay between the bromo group at the C-2 position, the electron-withdrawing 2-chlorophenyl group at C-4, and the thiazole ring itself influence the reactivity of the remaining C-5 position?

Halogen-Specific Interactions: To what extent can the bromine and chlorine atoms participate in halogen bonding or other non-covalent interactions to direct crystal packing or bind to biological targets? mdpi.com Understanding these interactions is crucial for rational drug design and materials engineering.

Metabolic Stability: In the context of medicinal chemistry, the metabolic fate of such polyhalogenated compounds is a critical unknown. Research is needed to understand how these molecules are processed in biological systems and whether dehalogenation or other transformations occur.

Structure-Property Relationships: There is a lack of systematic studies correlating the specific positions of halogen substituents on the thiazole and appended aryl rings with their resulting biological activities or material properties. researchgate.net This knowledge gap hinders the predictive design of new functional molecules.

Potential Avenues for Advanced Synthetic Methodology Development

Overcoming the challenges in halogenated thiazole chemistry necessitates the development of more sophisticated synthetic tools. For this compound and its derivatives, several avenues for advanced synthetic methodology are promising.

Modern cross-coupling reactions offer significant potential. The C-2 bromine atom is a prime handle for reactions like Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, alkyl, and alkynyl groups. nih.govnih.govresearchgate.net A key area for development would be optimizing conditions that are mild enough to avoid side reactions or degradation of the thiazole core.

Direct C-H activation is another frontier. Developing catalytic systems that can selectively functionalize the C-5 position of the thiazole ring or specific positions on the 2-chlorophenyl ring would be a highly efficient way to build molecular complexity. mdpi.com This approach bypasses the need for pre-functionalized starting materials, making syntheses more atom-economical.

Furthermore, novel multicomponent reactions could provide rapid access to diverse libraries of related thiazoles. Designing one-pot procedures that assemble the core structure from simple precursors with the desired halogenation pattern already in place would be a significant step forward. benthamscience.com

| Synthetic Method | Potential Application for this compound | Key Challenges & Research Focus |

| Palladium-Catalyzed Cross-Coupling | Functionalization at the C-2 position by replacing the bromine atom. | Catalyst screening for high yields; ensuring stability of the thiazole ring under reaction conditions. |

| Direct C-H Arylation | Introduction of substituents at the C-5 position of the thiazole or on the phenyl ring. | Achieving high regioselectivity; identifying suitable directing groups and catalysts. |

| Halogen Dance Reactions | Migration of the bromine atom to the C-5 position to create a new isomer for further functionalization. nih.gov | Controlling reaction conditions to favor the desired isomer; trapping the rearranged intermediate. |

| Flow Chemistry Synthesis | Improved safety and scalability for hazardous reagents; precise control over reaction parameters. | Optimizing reactor design and reaction conditions for thiazole synthesis and halogenation. |

Theoretical Predictions for Novel Derivatizations and Reactivity Profiles

Computational chemistry provides a powerful tool for predicting the behavior of this compound and guiding experimental work. Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate reactivity descriptors and predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net

Theoretical studies can map the molecule's electrostatic potential, highlighting electron-rich and electron-poor regions. For this compound, the nitrogen atom is expected to be a primary site for electrophilic attack or coordination, while the carbon atoms of the thiazole ring will have varying degrees of susceptibility to nucleophilic attack. researchgate.net The C-Br bond's reactivity in cross-coupling reactions can also be modeled to predict reaction barriers and optimize catalyst choice.

Furthermore, computational models can predict the stability and electronic properties of hypothetical derivatives. For instance, the effect of adding electron-donating or electron-withdrawing groups at the C-5 position on the molecule's frontier molecular orbitals (HOMO/LUMO) can be simulated. This information is invaluable for designing new molecules with specific electronic or photophysical properties for applications in materials science. rsc.org

| Molecular Site | Predicted Reactivity | Potential Derivatizations | Theoretical Method |

| C-2 Bromine | Susceptible to oxidative addition in cross-coupling reactions. | Arylation, Alkylation, Alkynylation (e.g., Suzuki, Stille). | DFT calculations of bond dissociation energy and reaction pathways. |

| Thiazole Nitrogen (N-3) | Nucleophilic and basic site. | Quaternization, coordination to metal centers. | Molecular Electrostatic Potential (MEP) maps, Fukui functions. researchgate.net |

| Thiazole C-5 | Potential site for electrophilic substitution or metallation. | Halogenation, nitration, C-H activation/functionalization. | Calculation of condensed Fukui functions and reaction transition states. researchgate.net |

| 2-Chlorophenyl Ring | Susceptible to further electrophilic aromatic substitution. | Introduction of additional substituents to modulate electronic properties. | MEP maps and modeling of substitution reaction pathways. |

Broader Implications for Heterocyclic Chemistry and Materials Science

The exploration of this compound has implications that extend beyond the molecule itself. Thiazole is a "privileged scaffold" found in numerous FDA-approved drugs and biologically active compounds. nih.gov Understanding the chemistry of this specific halogenated derivative can provide valuable insights for the broader field of medicinal chemistry. The combination of a reactive bromine handle and a sterically demanding, electronically distinct 2-chlorophenyl group creates a unique building block for generating novel compound libraries to screen for various biological activities, from anticancer to antimicrobial agents. nih.govresearchgate.net

In materials science, electron-deficient heterocyclic systems like thiazole are of great interest for creating organic semiconductors. rsc.org The planarity of the thiazole ring facilitates π–π stacking, which is crucial for charge transport. rsc.org The specific substituents on this compound can be used to fine-tune the electronic properties and solid-state packing of derived materials. The bromine atom allows for the straightforward extension of the conjugated system through cross-coupling, while the 2-chlorophenyl group can influence molecular conformation and intermolecular interactions, thereby impacting the performance of organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Outlook for Further Academic Exploration of the Compound and its Analogues

The future of research on this compound is rich with potential. Immediate academic exploration should focus on systematically mapping its reactivity. This includes a thorough investigation of its utility in a range of cross-coupling reactions and exploring the potential for selective C-H functionalization.

A crucial next step is the synthesis and characterization of a series of analogues where the C-5 position is functionalized with diverse chemical groups. This library of compounds would enable the first systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies for this scaffold. nih.gov Such studies are essential for uncovering its potential in both medicinal chemistry and materials science.

Collaboration between synthetic chemists, computational chemists, and biologists or materials scientists will be key to unlocking the full potential of this molecule. Theoretical predictions can guide synthetic efforts, which in turn can provide compounds for empirical testing, creating a feedback loop that accelerates discovery. Ultimately, this compound represents not just a single chemical entity, but a gateway to a potentially valuable class of functionalized heterocyclic compounds.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-4-(2-chlorophenyl)-1,3-thiazole, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via diazotization and bromination of a precursor thiazole. For example, 2-Bromo-4-phenyl-1,3-thiazole (a structural analog) is synthesized by reacting 4-phenyl-2-aminothiazole with CuBr and n-butyl nitrite in acetonitrile at 333 K, followed by purification via silica gel chromatography (heptane:ethyl acetate) and recrystallization from hexane, yielding 53% . Key optimizations include controlling stoichiometric ratios (e.g., 1:1.6 molar ratio of aminothiazole to CuBr), reaction temperature (60°C), and solvent choice (acetonitrile for solubility).

Q. What spectroscopic techniques are typically employed to characterize this compound, and what key spectral features should researchers look for?

1H NMR : Aromatic protons (δ 7.40–8.16 ppm) and thiazole protons (δ 8.16 ppm) confirm substitution patterns . IR : Peaks at ~1476 cm⁻¹ (C=N stretching) and ~689 cm⁻¹ (C-Br bending) validate the thiazole core and bromine substitution . Elemental analysis : Discrepancies >0.05% in C/H ratios suggest impurities, necessitating further purification.

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel with non-polar solvents (e.g., heptane:ethyl acetate, 70:3 v/v) effectively removes unreacted starting materials. Recrystallization from hexane or heptane yields high-purity crystals suitable for X-ray studies .

Advanced Research Questions

Q. How does the crystal packing of brominated thiazole derivatives influence their physicochemical properties?

X-ray studies reveal that π⋯π interactions between the thiazole ring (centroid distance: 3.815 Å) and short S⋯Br contacts (3.5402 Å) stabilize the crystal lattice . These interactions reduce solubility in polar solvents and enhance thermal stability (m.p. 327–328 K). Torsional angles (e.g., 7.45° between thiazole and phenyl planes) impact molecular planarity and electronic properties .

Q. What challenges arise in refining X-ray crystallographic data for brominated thiazoles, and how can software like SHELXL address these issues?

Bromine’s high electron density causes absorption errors and anisotropic displacement. SHELXL mitigates these via multi-scan corrections (SADABS) and constrained refinement of hydrogen atoms (riding model, Uiso = 1.2Ueq) . Example parameters: R factor = 0.029, wR = 0.068, data-to-parameter ratio = 25.5 .

Q. How can discrepancies between experimental (X-ray) and computational bond lengths/angles be resolved in structural studies?

Discrepancies >0.01 Å in bond lengths (e.g., C-Br: 1.89 Å experimental vs. 1.93 Å DFT) often arise from crystal packing effects. Hybrid methods (e.g., ONIOM) combining QM/MM optimize torsional angles while accounting for intermolecular forces .

Q. In structure-activity relationship (SAR) studies, how does substitution on the phenyl ring affect bioactivity?

Electron-withdrawing groups (e.g., 2-chloro) enhance metabolic stability and binding to targets like mGluR5 receptors. For example, analogs with 2-chlorophenyl substituents show improved antagonism (IC50 < 1 µM) compared to unsubstituted derivatives .

Q. What mechanistic insights explain regioselectivity in the bromination of thiazole derivatives?

Bromination at the 2-position is favored due to the directing effect of the thiazole’s sulfur atom, which stabilizes the transition state via resonance. Computational studies (NBO analysis) confirm higher electron density at C2 (-0.32 e) vs. C5 (-0.28 e) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.